![molecular formula C17H19FO3 B4981756 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene, also known as F13714, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Mécanisme D'action
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene is believed to exert its effects by modulating the activity of certain neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has been found to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene has also been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene has been found to have a number of biochemical and physiological effects in animal models. This compound has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene has also been found to increase the expression of certain genes involved in the regulation of mood and stress, suggesting that it may have long-lasting effects on brain function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, there are also some limitations to using this compound in lab experiments, including the fact that it is a relatively new compound and has not been extensively studied in humans. Additionally, the synthesis of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene requires specialized equipment and expertise, which may limit its availability for research purposes.
Orientations Futures
There are a number of future directions that could be pursued in the study of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene. One potential avenue of research is the development of new drugs based on the structure of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene and its potential applications in the treatment of neurological disorders. Finally, more studies are needed to determine the safety and efficacy of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene in humans, which will be necessary for the development of new drugs based on this compound.
Méthodes De Synthèse
The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 4-fluorophenol, which is then reacted with 1-bromobutane to produce 4-(4-fluorophenoxy)butan-1-ol. This intermediate product is then reacted with 3-methoxybenzene in the presence of a catalyst to produce the final product, 1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene.
Applications De Recherche Scientifique
1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-fluoro-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHKJNHYCAYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

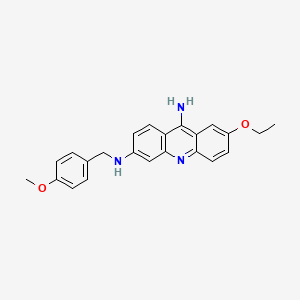
![1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)
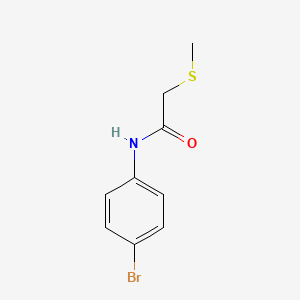
![3-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-pyrazinecarbonitrile](/img/structure/B4981707.png)
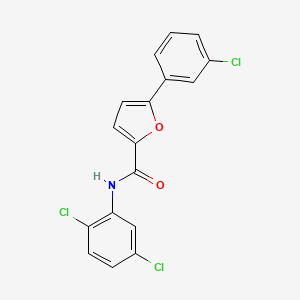

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4981722.png)
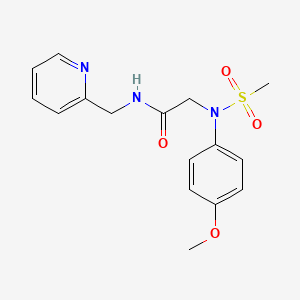
![3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
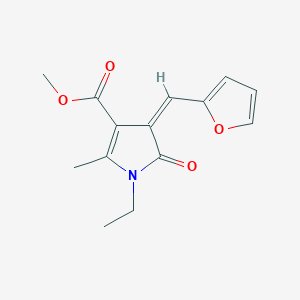
![9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B4981757.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)